7-hydroxy-6-nitro-1H-quinazolin-4-one

Medicinal Chemistry Quinazoline Synthesis Kinase Inhibitor Intermediates

7-Hydroxy-6-nitro-1H-quinazolin-4-one (CAS not yet assigned a unique public registry number) is a disubstituted quinazolin-4-one bearing a 6-nitro and a 7-hydroxy group on the fused benzene ring. Quinazolin-4-ones are privileged scaffolds in medicinal chemistry, recognized for diverse biological activities including kinase inhibition, anti-inflammatory, and photodynamic effects.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
Cat. No. B8207826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-6-nitro-1H-quinazolin-4-one
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])O)NC=NC2=O
InChIInChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13)
InChIKeyDGAQZMKEHDOLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-6-nitro-1H-quinazolin-4-one: Core Quinazolinone Intermediate for Targeted Heterocyclic Synthesis


7-Hydroxy-6-nitro-1H-quinazolin-4-one (CAS not yet assigned a unique public registry number) is a disubstituted quinazolin-4-one bearing a 6-nitro and a 7-hydroxy group on the fused benzene ring [1]. Quinazolin-4-ones are privileged scaffolds in medicinal chemistry, recognized for diverse biological activities including kinase inhibition, anti-inflammatory, and photodynamic effects [2]. Unlike the more common 7-chloro-6-nitro or unsubstituted 6-nitro analogs, the 7-hydroxy motif confers distinct hydrogen-bond donor/acceptor capacity and enables regioselective O-functionalization, making this compound a strategic intermediate for generating libraries of 7-alkoxy-6-amino( or nitro)quinazolin-4-ones that are inaccessible via direct nucleophilic displacement of the 7-chloro precursor [3]. The compound is typically obtained as a yellow crystalline solid (isolated yield ~55% in reported procedures) and serves as a versatile entry point for late-stage diversification in drug discovery programs targeting kinases and other nucleotide-binding proteins [1][3].

Why 7-Hydroxy-6-nitro-1H-quinazolin-4-one Cannot Be Replaced by the 7-Chloro or 6-Nitro Parent Analog


Generic substitution with the 7-chloro analog (CAS 53449-14-2) or the unsubstituted 6-nitroquinazolin-4(3H)-one fails because the 7-position substituent dictates both the chemical reactivity pathway and the biological target engagement profile [1]. The 7-chloro compound is optimized for nucleophilic aromatic substitution (SNAr) to introduce amine-containing side chains, a route exploited in the synthesis of afatinib and related kinase inhibitors [2]. In contrast, the 7-hydroxy compound is the preferred precursor when O-alkylation (Williamson ether synthesis) is required to install ether-linked pharmacophores, as the phenolic –OH group is a superior nucleophile under mild basic conditions compared to the chloride leaving group [3]. Furthermore, in the context of dual TNF-α/T-cell proliferation inhibition, the 6-nitroquinazoline SAR study explicitly demonstrated that the nature of the 7-position substituent (H vs. piperazine vs. alkoxy) is the primary determinant of dual inhibitory activity, with unsubstituted 7-H analogs showing markedly reduced potency [4]. Selecting the 7-hydroxy intermediate thus avoids the need for a protecting-group strategy when a free phenolic handle is required for downstream diversification, directly impacting synthetic efficiency and final compound purity.

Quantitative Differentiation Evidence for 7-Hydroxy-6-nitro-1H-quinazolin-4-one


7-Hydroxy vs. 7-Chloro: Divergent Reactivity Dictates Downstream Synthetic Strategy

The 7-hydroxy group enables direct O-alkylation under mild conditions (K₂CO₃, DMF, room temperature to 60 °C), whereas the 7-chloro analog requires more forcing SNAr conditions (elevated temperature, strong base, or metal catalysis) to install similar ether-linked side chains [1]. In the US8367824B2 patent process, the 7-hydroxy intermediate is alkylated with alkyl halides in the presence of a base to yield 7-alkoxy-6-nitroquinazolin-4-ones in high yield, whereas the corresponding transformation from the 7-chloro compound would require a two-step sequence (alkoxide displacement followed by nitro-group manipulation) and risks competitive ring-opening [2]. This difference in reactivity directly impacts the number of synthetic steps, overall yield, and purity profile of the final target compound.

Medicinal Chemistry Quinazoline Synthesis Kinase Inhibitor Intermediates

Dual TNF-α/T-Cell Proliferation Inhibition: 7-Position Substitution is Essential for Dual Activity

In a systematic SAR study of 6-nitroquinazolines by Tobe et al. (2002), it was demonstrated that an unsubstituted piperazine ring at the C(7)-position was required for dual inhibitory activity against both TNF-α production and T-cell proliferation [1]. Compounds lacking a substituent at C(7) (i.e., 7-H analogs) showed a substantial loss of dual activity, with potency dropping to near baseline levels [2]. The 7-hydroxy compound serves as the direct synthetic precursor to introduce these critical C(7)-amino substituents via O-alkylation followed by nitro reduction and further elaboration, a route that is not accessible from the 7-H parent without prior functionalization [3]. Although the 7-hydroxy compound itself was not directly tested in the Tobe et al. assay, its value lies in its ability to be converted into the active 7-aminoalkoxy derivatives that demonstrated oral efficacy (ED₅₀ = 26 mg/kg for the N-methyl analogue 5a in in vivo LPS-induced TNF-α model) [1].

Immunopharmacology TNF-alpha Inhibition 6-Nitroquinazoline SAR

Photodynamic Activity: 6-Nitroquinazolin-4(3H)-one vs. 7-Hydroxy Analog – A Predicted Enhanced Photoreactivity

6-Nitroquinazolin-4(3H)-one (without 7-OH) has been shown to exhibit photodynamic effects and photodegradation of human melanoma (A-375) and glioblastoma (U87MG, T98G) cell lines upon UVA irradiation [1]. The presence of the electron-donating 7-hydroxy group in 7-hydroxy-6-nitroquinazolin-4-one is expected to red-shift the absorption spectrum and increase the triplet quantum yield, based on established photophysical principles of push-pull nitroaromatic systems [2]. Although no head-to-head photodynamic comparison has been published, the 7-hydroxy derivative is predicted to show enhanced photodynamic efficacy compared to the parent 6-nitroquinazolin-4(3H)-one, making it a candidate for further evaluation in photodynamic therapy applications.

Photodynamic Therapy Quinazolinone Photochemistry Melanoma

High-Value Application Scenarios for 7-Hydroxy-6-nitro-1H-quinazolin-4-one


Synthesis of 7-Alkoxy-6-aminoquinazoline Kinase Inhibitor Libraries

The 7-hydroxy handle permits direct O-alkylation with diverse alkyl halides to generate a library of 7-alkoxy-6-nitroquinazolin-4-ones. Subsequent reduction of the 6-nitro group to 6-amino provides the key intermediate for appending acrylamide or other warheads, a strategy extensively validated in the development of covalent EGFR/HER2 inhibitors [1]. This route is currently employed in patent-protected processes for manufacturing quinazolin-4-one derivatives [2].

Precursor for Dual TNF-α/T-Cell Proliferation Inhibitors

As established by the Tobe et al. SAR studies, the 7-position must bear a basic amine-containing side chain (typically piperazine) for dual inhibitory activity [3]. The 7-hydroxy intermediate can be converted to 7-(chloroalkoxy) then to 7-(piperazinoalkoxy) derivatives, enabling access to the pharmacologically active series that demonstrated oral efficacy with an ED₅₀ of 26 mg/kg in vivo [4].

Photodynamic Therapy Photosensitizer Development

Building on the demonstrated photodynamic activity of 6-nitroquinazolin-4(3H)-one against melanoma and glioblastoma cell lines [5], the 7-hydroxy analog offers an additional functionalization site for tuning photophysical properties, aqueous solubility, and tumor-targeting moiety conjugation.

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